What are the fundamental properties of sodium hydrogen cyanamide?
What are the fundamental properties of sodium hydrogen cyanamide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen cyanamide (B42294) (NaHCN₂), a versatile and highly reactive chemical compound, serves as a critical building block in a multitude of synthetic applications, ranging from agricultural chemistry to the synthesis of complex pharmaceutical agents. Its unique chemical structure, featuring a nucleophilic amino group and an electrophilic nitrile moiety, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of sodium hydrogen cyanamide, its synthesis, and its applications, with a particular focus on its relevance to drug development.
Core Properties of Sodium Hydrogen Cyanamide
Sodium hydrogen cyanamide is an inorganic salt that is highly soluble in water. It is a hygroscopic solid that requires careful handling and storage to prevent degradation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of sodium hydrogen cyanamide is presented in the table below.
| Property | Value |
| Molecular Formula | CHN₂Na |
| Molecular Weight | 64.02 g/mol |
| CAS Number | 19981-17-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | >360 °C (decomposes)[1] |
| Solubility in Water | Highly soluble |
| Density | 1.72 g/cm³ |
| pH (1% solution) | 10.5–11.5 |
| Stability | Hygroscopic; decomposes in the presence of moisture and acids |
Spectroscopic Data
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Infrared (IR) Spectroscopy: The IR spectrum of cyanamide, the parent compound of sodium hydrogen cyanamide, exhibits a characteristic intense absorption band for the C≡N stretch between 2225 and 2260 cm⁻¹. For cyanamide derivatives, the C≡N stretching vibration is typically observed in the range of 2100-2200 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: The carbon atom of the nitrile group in cyanamide derivatives typically resonates in the range of 110-125 ppm.
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¹H NMR: The proton signals of the amino group can vary depending on the solvent and concentration.
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Synthesis and Purification
Sodium hydrogen cyanamide can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.
Experimental Protocol: Laboratory-Scale Synthesis from Calcium Cyanamide
This protocol outlines a common laboratory-scale synthesis of sodium hydrogen cyanamide from calcium cyanamide.
Materials:
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Calcium cyanamide (CaCN₂)
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Sodium sulfate (B86663) (Na₂SO₄)
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Deionized water
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Hydrochloric acid (HCl) for neutralization (optional, for cyanamide synthesis)
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Filtration apparatus (e.g., Büchner funnel)
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Reaction vessel with stirring capability
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pH meter or pH indicator strips
Procedure:
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Reaction Setup: In a reaction vessel, dissolve sodium sulfate in deionized water to create a saturated solution.
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Addition of Calcium Cyanamide: Slowly add powdered calcium cyanamide to the stirred sodium sulfate solution. The reaction is as follows: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[2]
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Reaction Conditions: Maintain the reaction temperature between 0-40°C and continue stirring for 8-16 hours. The progress of the reaction can be monitored by measuring the pH, which should ideally be in the range of 4.5-6 upon completion.[2]
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Filtration: After the reaction is complete, filter the mixture to remove the precipitated calcium hydroxide (B78521) and any unreacted solids.
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Isolation of Sodium Hydrogen Cyanamide: The filtrate contains the aqueous solution of sodium hydrogen cyanamide. For many applications, this solution can be used directly. To obtain the solid product, the water can be removed under reduced pressure.
Experimental Workflow: Synthesis of Sodium Hydrogen Cyanamide
Caption: Workflow for the laboratory synthesis of sodium hydrogen cyanamide.
Purification
Recrystallization is a common method for purifying sodium hydrogen cyanamide. Due to its high solubility in water, a mixed-solvent system is often employed.
Protocol for Recrystallization:
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Dissolve the crude sodium hydrogen cyanamide in a minimal amount of hot water.
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If colored impurities are present, treat the hot solution with activated charcoal and filter.
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Slowly add a miscible organic solvent in which sodium hydrogen cyanamide is less soluble (e.g., ethanol (B145695) or isopropanol) to the hot filtrate until turbidity is observed.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.
Applications in Drug Development
Sodium hydrogen cyanamide is a key precursor for the synthesis of guanidine (B92328) derivatives, a functional group present in numerous biologically active molecules and pharmaceuticals.
Synthesis of Guanidine Derivatives
The reaction of sodium hydrogen cyanamide with an amine is a fundamental method for the formation of a guanidine moiety.
General Reaction Scheme:
NaHCN₂ + R-NH₂ → R-NH-C(=NH)NH₂
This reaction is pivotal in the synthesis of several important drugs.
Logical Relationship: From Sodium Hydrogen Cyanamide to Guanidine Drugs
Caption: Synthesis pathway from sodium hydrogen cyanamide to pharmaceuticals.
Case Study: Imatinib (B729) (Gleevec)
Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), contains a guanidine functional group that can be synthesized using cyanamide chemistry.[3][4]
Mechanism of Action: Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[5][6] By binding to the ATP-binding site of the BCR-ABL kinase domain, imatinib blocks its activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[2][5][6]
BCR-ABL Signaling Pathway and Inhibition by Imatinib:
The constitutively active BCR-ABL tyrosine kinase activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation and inhibit apoptosis.[7][8][9]
Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.
Safety and Handling
Sodium hydrogen cyanamide is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin.[10] It is also a hygroscopic solid that can decompose upon exposure to moisture or acids.[7] Therefore, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
Sodium hydrogen cyanamide is a compound of significant industrial and academic interest. Its fundamental properties, particularly its reactivity, make it an invaluable reagent in organic synthesis. For drug development professionals, a thorough understanding of its chemistry is crucial for the design and synthesis of novel therapeutics, especially those containing the guanidine moiety. The continued exploration of the reactivity and applications of sodium hydrogen cyanamide is likely to lead to further innovations in medicinal chemistry and materials science.
References
- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
